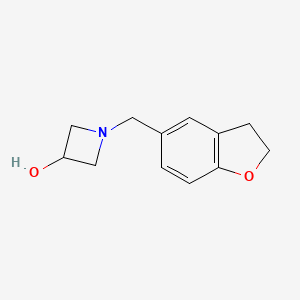

1-((2,3-二氢苯并呋喃-5-基)甲基)氮杂环丁-3-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-ol is not directly mentioned in the provided papers. However, the papers discuss various azetidinone derivatives, which are closely related to the compound . Azetidinones, also known as beta-lactams, are a class of organic compounds with a four-membered lactam ring. They are recognized for their utility in synthesizing a wide range of biologically significant molecules, including antibiotics and other pharmacologically active compounds .

Synthesis Analysis

The synthesis of azetidinone derivatives typically involves exploiting the strain energy of the beta-lactam ring. Enantiomerically pure beta-lactams serve as versatile intermediates for creating a variety of compounds, such as aromatic beta-amino acids, peptides, and amino sugars . For instance, 1,3,4-trisubstituted 2-azetidinones have been synthesized to study their structure-activity relationship, particularly their cytotoxic effects against cancer cells . Similarly, azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one have been prepared through reactions involving Betti’s condensation, followed by treatment with chloroacetic acid and POCl3 .

Molecular Structure Analysis

The molecular structure of azetidinone derivatives is characterized by the presence of a four-membered lactam ring. This structure is confirmed using various spectroscopic techniques such as IR, 1H-NMR, and mass spectroscopy . The presence of substituents on the azetidinone ring can significantly influence the biological activity of these compounds .

Chemical Reactions Analysis

Azetidinones undergo a range of chemical reactions due to the reactive nature of the beta-lactam ring. These reactions include selective bond cleavage and cyclocondensation, which can lead to the formation of various unexpected derivatives, such as azet-2(1H)-ones . The reactivity of these compounds allows for the synthesis of a diverse array of structures, some of which have shown promising antibacterial activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives are influenced by their molecular structure and the nature of their substituents. These properties are crucial for their biological activity and are often evaluated in conjunction with molecular modeling studies to predict their interaction with biological targets, such as enzymes involved in bacterial cell wall synthesis . The synthesis of novel azetidinone derivatives often aims to optimize these properties to enhance their pharmacological potential .

科学研究应用

微波辅助合成和药理学评估

氮和硫杂含杂环化合物领域的研究突出了该化合物与药理学相关性。Mistry 和 Desai (2006) 的一项研究展示了使用微波辅助方法合成具有潜在抗菌和抗真菌特性的化合物的应用。这种方法强调了该化合物在新药剂开发中的作用 (Mistry & Desai, 2006)。

氮杂环酮衍生物的抗菌特性

Chopde 等人 (2012) 的研究重点是氮杂环酮衍生物的合成,展示了该化合物在创造具有显着抗菌活性的物质中的应用。该化合物的合成和表征提供了其在对抗细菌感染中的潜在应用见解 (Chopde et al., 2012)。

在抗菌喹诺酮合成中的作用

Frigola 等人 (1995) 探索了氮杂环基喹诺酮的合成,研究了它们的构效关系。这项研究对于理解该化合物在开发新型抗菌剂(特别是在喹诺酮背景下)中的功效至关重要 (Frigola et al., 1995)。

苯并咪唑衍生物的合成和抗菌活性

Ansari 和 Lal (2009) 专注于合成新型氮杂环-2-酮并检查它们的抗菌特性。这项工作有助于我们了解该化合物在开发新型抗菌剂中的潜力 (Ansari & Lal, 2009)。

抗炎应用

Kalsi 等人 (1990) 关于吲哚基氮杂环酮的合成及其抗炎活性的研究展示了该化合物在开发治疗炎症相关疾病中的潜力 (Kalsi et al., 1990)。

5-羟色胺-3 受体拮抗剂的潜力

Kuroita 等人 (1994) 合成了 N-(氮杂双环-3-基)-2,3-二氢苯并呋喃-7-甲酰胺衍生物,展示了该化合物在开发 5-羟色胺-3 受体拮抗剂中的作用。这项研究突出了其在神经药理学领域的重要性 (Kuroita et al., 1994)。

喹啉衍生物的体外抗菌筛选

Desai 和 Dodiya (2014) 对含 1,3,4-恶二唑和 2-氮杂环酮衍生物的喹啉核进行了研究,展示了该化合物在开发具有抗菌特性的药剂中的潜力 (Desai & Dodiya, 2014)。

未来方向

Future research could focus on synthesizing “1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-ol” and investigating its potential biological activities. Given the interest in 2,3-Dihydrobenzofuran derivatives as inhibitors of fungi, bacteria, and virus protein , this compound could also be investigated in this context.

属性

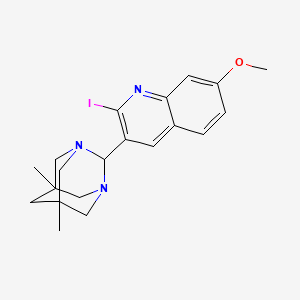

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-5-ylmethyl)azetidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-11-7-13(8-11)6-9-1-2-12-10(5-9)3-4-15-12/h1-2,5,11,14H,3-4,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNRMHQIGPWYIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CN3CC(C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Benzyl-2-pyrido[3,4-d]pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2529604.png)

![N-{2-[(2,4-difluorophenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2529608.png)

![2-((2-((4-(2-Ethoxy-2-oxoethyl)thiazol-2-yl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2529609.png)

![(2R)-3-(4-Ethynylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2529614.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2529615.png)

![Bicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2529617.png)

![5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine](/img/structure/B2529621.png)

![N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methylpropyl)oxamide](/img/structure/B2529623.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)thiophene-2-carboxamide](/img/structure/B2529624.png)